3-Bromo-1,2,4-trifluoro-5-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-1,2,4-trifluoro-5-iodobenzene is a chemical compound with the molecular formula C6HBrF3I. It has an average mass of 336.876 Da and a monoisotopic mass of 335.825836 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, iodo, and trifluoro groups . The InChI code for this compound is 1S/C6HBrF3I/c7-2-1-3(11)5(9)6(10)4(2)8/h1H .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 229.5±40.0 °C, and its density is predicted to be 2.400±0.06 g/cm3 .Scientific Research Applications
Fluorinated Building Blocks for Drug Discovery
The trifluoromethyl and trifluoromethoxy groups in this compound contribute to lipophilicity and metabolic stability. Medicinal chemists use such fluorinated building blocks to optimize drug candidates, aiming for improved pharmacokinetics and bioavailability.
properties
IUPAC Name |
3-bromo-1,2,4-trifluoro-5-iodobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF3I/c7-4-5(9)2(8)1-3(11)6(4)10/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKUDDFTLULQAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)F)Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF3I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.